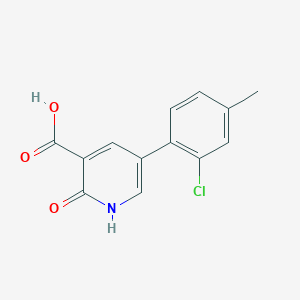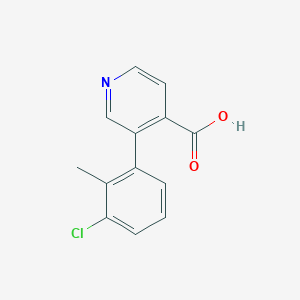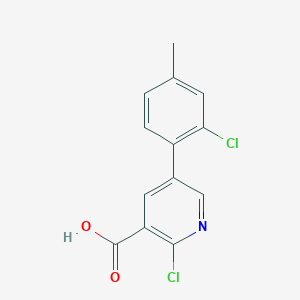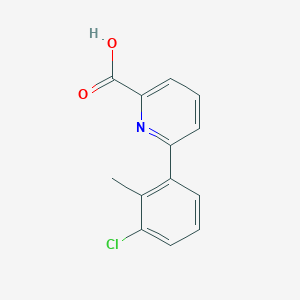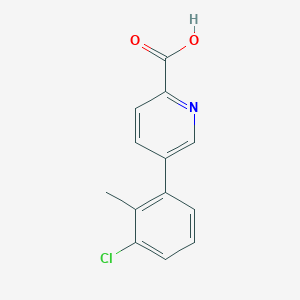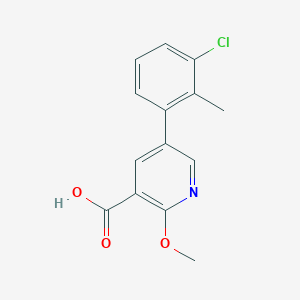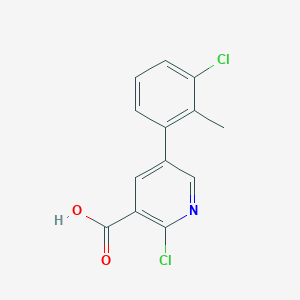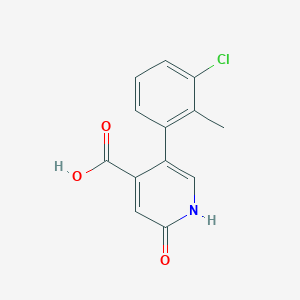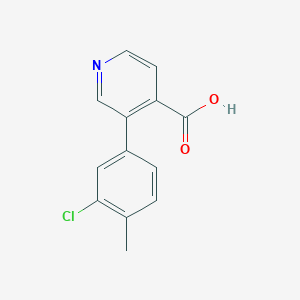
MFCD18317588
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD18317588” is a chemical substance with unique properties and applications. It is known for its specific molecular structure and is used in various scientific and industrial fields. The compound’s detailed chemical name and structure are essential for understanding its behavior and interactions in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18317588” involves several steps, including the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in the successful preparation of the compound. Detailed protocols and optimized conditions are essential for achieving high yield and purity.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using advanced techniques and equipment. Continuous flow reactors, automated systems, and stringent quality control measures ensure the consistent production of the compound. The industrial methods focus on efficiency, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: “MFCD18317588” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s functional groups and molecular structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to achieve specific transformations.
Substitution: Nucleophilic or electrophilic reagents are used depending on the desired substitution reaction.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
“MFCD18317588” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials, coatings, and specialty chemicals.
Mechanism of Action
The mechanism by which “MFCD18317588” exerts its effects involves specific molecular targets and pathways. Detailed studies on its interaction with enzymes, receptors, or other biomolecules provide insights into its mode of action. Understanding these mechanisms is crucial for developing new applications and optimizing its use in various fields.
Comparison with Similar Compounds
Compound A: Shares similar functional groups but differs in molecular structure.
Compound B: Exhibits comparable reactivity but has distinct physical properties.
Compound C: Used in similar applications but has different synthesis routes and conditions.
Uniqueness: “MFCD18317588” stands out due to its unique combination of properties, making it suitable for specific applications where other compounds may not be as effective. Its distinct molecular structure and reactivity profile contribute to its versatility and potential in various scientific and industrial fields.
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-2-3-9(6-12(8)14)11-7-15-5-4-10(11)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNPNSKPWULCAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=CN=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687616 |
Source


|
| Record name | 3-(3-Chloro-4-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261983-05-4 |
Source


|
| Record name | 3-(3-Chloro-4-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

